molecular formula C19H24N4O4 B15108361 ethyl 4-[N-(1H-indol-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate

ethyl 4-[N-(1H-indol-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate

Cat. No.: B15108361
M. Wt: 372.4 g/mol
InChI Key: GWYHJRYDVLDSIN-UHFFFAOYSA-N
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Description

Ethyl 4-[N-(1H-indol-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate is a structurally complex molecule featuring a piperazine core substituted with an ethyl carboxylate group, a beta-alanyl linker, and an indole-2-carbonyl moiety. This compound combines elements of indole alkaloids, peptide-like linkages, and heterocyclic chemistry, making it a candidate for diverse pharmacological applications. The indole moiety is a common pharmacophore in bioactive compounds, while the piperazine ring enhances solubility and modulates receptor interactions .

Properties

Molecular Formula

C19H24N4O4

Molecular Weight

372.4 g/mol

IUPAC Name

ethyl 4-[3-(1H-indole-2-carbonylamino)propanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C19H24N4O4/c1-2-27-19(26)23-11-9-22(10-12-23)17(24)7-8-20-18(25)16-13-14-5-3-4-6-15(14)21-16/h3-6,13,21H,2,7-12H2,1H3,(H,20,25)

InChI Key

GWYHJRYDVLDSIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCNC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[N-(1H-indol-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of indole-2-carboxylic acid with beta-alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate N-(1H-indol-2-ylcarbonyl)-beta-alanine. This intermediate is then reacted with piperazine and ethyl chloroformate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[N-(1H-indol-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the indole moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of indole-2-methanol derivatives.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

Ethyl 4-[N-(1H-indol-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[N-(1H-indol-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s solubility and bioavailability, facilitating its transport across biological membranes .

Comparison with Similar Compounds

Table 1: Comparison of Ethyl 4-[N-(1H-Indol-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate with Similar Compounds

Compound Name Molecular Formula Key Substituents Biological Activity/Applications Reference
Ethyl 4-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]piperazine-1-carboxylate C₂₃H₂₇N₅O₂ 2-methylindol-3-yl, pyridin-4-yl Anticancer, neuroprotective
Ethyl 4-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]piperazine-1-carboxylate C₂₂H₂₆N₄O₂S 2-methylindol-3-yl, thiophen-2-yl Antiviral, antimicrobial
Ethyl 4-[4-(1H-indol-3-yl)butyl]piperazine-1-carboxylate C₁₉H₂₇N₃O₂ Indol-3-yl butyl chain Dopamine D4/5-HT1D receptor modulation
Ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate C₂₅H₂₇FN₄O₃S 4-fluorophenylmethyl, sulfanyl acetyl Anticancer (preclinical)
Target Compound C₁₉H₂₃N₅O₄ Indol-2-ylcarbonyl, beta-alanyl Theoretical: enzyme inhibition, CNS targeting N/A

Key Observations:

Substituent Position and Bioactivity: The indol-2-ylcarbonyl group in the target compound distinguishes it from analogues with indol-3-yl substitutions (e.g., ). Indole substitution patterns significantly influence receptor binding; for example, indol-3-yl derivatives often target serotonin receptors, while indol-2-yl groups may favor kinase or protease interactions . This could improve solubility and metabolic stability .

Molecular Weight and Solubility :

  • The target compound’s molecular weight (~393.4 g/mol) is lower than analogues with bulky substituents (e.g., ), suggesting better bioavailability.

Pharmacological Potential

  • Mechanistic Insights : Piperazine-indole hybrids often target CNS receptors (e.g., dopamine, serotonin) or enzymes (e.g., kinases, HDACs) . The beta-alanyl group in the target compound may facilitate interactions with proteases or transporters, expanding its therapeutic scope.
  • Comparative Efficacy :
    • Ethyl 4-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]piperazine-1-carboxylate () shows neuroprotective effects in vitro, attributed to pyridine-mediated redox modulation.
    • The target compound’s indol-2-ylcarbonyl group could enhance selectivity for amyloid-beta or tau protein interactions, relevant in neurodegenerative diseases .

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